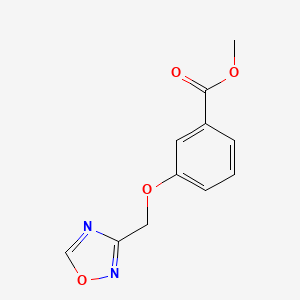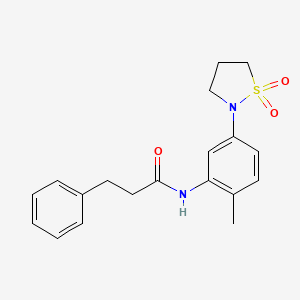![molecular formula C12H13F3N2O B2996693 N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide CAS No. 180910-65-0](/img/structure/B2996693.png)
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide” is a derivative of indole, which is a heterocyclic compound . The indole structure is a combination of a benzene ring and a pyrrole ring. In this specific compound, the indole is substituted with an ethyl group at the 2-position and further connected to a trifluoroacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the ethyl group, and the trifluoroacetamide group. The presence of the nitrogen in the indole and the amide could result in the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring and the trifluoroacetamide group. The indole could undergo electrophilic substitution reactions, while the amide could participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroacetamide could increase its lipophilicity and potentially its membrane permeability .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
A compound named (s)- (–)- n - [2- (3-hydroxy-2-oxo-2,3-dihydro-1 h -indol-3-yl)-ethyl]-acetamide (sna), which is structurally similar, has been found to exert potent inhibitory activities on melanoma cell proliferation through increasing apoptosis .
Advantages and Limitations for Lab Experiments
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide has several advantages for use in lab experiments, including its synthetic accessibility, high potency, and selectivity for specific disease targets. However, the compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide, including the development of more potent analogs, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to assess the safety and toxicity of this compound in animal models and humans.
In conclusion, this compound is a promising compound that has the potential to be used in the development of novel therapeutics for various diseases. Its unique chemical structure and potent biological activities make it an attractive target for further research and development.
Synthesis Methods
The synthesis of N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indole with 2-bromoethyl trifluoroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions involving reduction, deprotection, and acetylation to yield the final product, this compound.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit potent activity against several disease targets, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)11(18)16-6-5-8-7-17-10-4-2-1-3-9(8)10/h1-4,8,17H,5-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNXSCZLVYUIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CCNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)
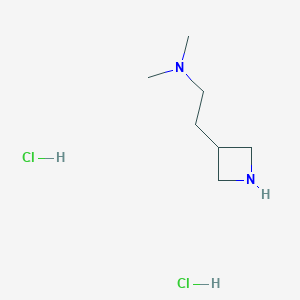
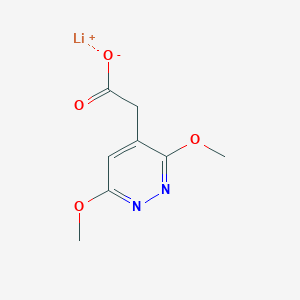
![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)
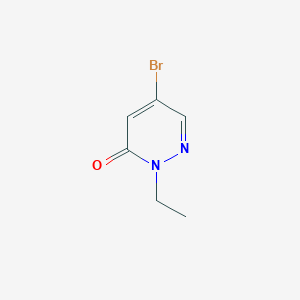
![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)

![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2996620.png)

![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2996622.png)
